4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline
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Overview
Description
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the piperazine ring: This step involves the reaction of the quinoline derivative with a piperazine compound, often under basic conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Formazans: Compounds with a similar nitrogen-rich backbone and diverse chemical reactivity.
2-chloro-4,5-dimethylphenol: Another compound with a chlorinated aromatic ring and potential biological activity.
Uniqueness
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN4O/c1-17-4-5-18(26)14-23(17)29-10-12-30(13-11-29)24-20-15-19(27)6-7-22(20)28-16-21(24)25(32)31-8-2-3-9-31/h4-7,14-16H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLXZXVAYKOZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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